デオキシリボ核酸

説明

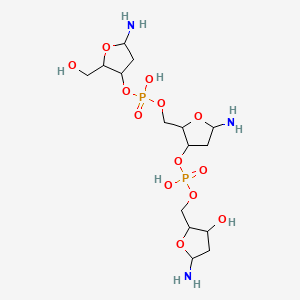

Deoxyribonucleic acid (DNA) is the molecule that carries genetic information for the development and functioning of an organism . DNA is made of two linked strands that wind around each other to resemble a twisted ladder — a shape known as a double helix . Each strand has a backbone made of alternating sugar (deoxyribose) and phosphate groups . Attached to each sugar is one of four bases: adenine (A), cytosine ©, guanine (G) or thymine (T) .

Synthesis Analysis

The synthesis of DNA is controlled by an enzyme called DNA polymerase . A nucleoside triphosphate containing adenine (A), guanine (G), cytosine ©, or thymine (T) uses the -OH group at the 3’ position of deoxyribose to attack the α-phosphorous of the triphosphate group at the 5’ position of the next nucleoside in an SN2 mechanism .Molecular Structure Analysis

DNA structure shows the nucleotide bases cytosine ©, thymine (T), adenine (A), and guanine (G) linked to a backbone of alternating phosphate (P) and deoxyribose sugar (S) groups . Two sugar-phosphate chains are paired through hydrogen bonds between A and T and between G and C, thus forming the twin-stranded double helix of the DNA molecule .Chemical Reactions Analysis

DNA is involved in various chemical reactions. For instance, during DNA replication, the hydrogen bonds between the base pairs are broken, allowing the DNA strands to separate . This allows each strand to serve as a template for the synthesis of a new complementary strand .Physical and Chemical Properties Analysis

DNA is a nonflammable, noncombustible solid . It is a polymeric material with known nanometer-scale dimensions and well-understood, programmable, molecular recognition capabilities . DNA is soluble in water and many organic solvents .科学的研究の応用

遺伝子研究

DNA: は生命の設計図であり、生物を構築し維持するために必要なすべての情報を含んでいます。 遺伝子研究では、DNA分析を使用して遺伝性疾患を理解し、遺伝子機能を特定し、遺伝的変異と進化を研究しています 。 この研究により、多くの疾患や形質に関連する遺伝子が発見され、遺伝子検査や個別化医療への道が開かれました。

法科学

法科学では、DNAプロファイリングは個人を特定するための強力なツールです。 この技術は、DNA配列を分析して、すべての人々に固有の遺伝子フィンガープリントを作成します。 これは、法執行機関が犯罪を調査および解決する方法、ならびに親子鑑定と祖先を決定する方法に革命をもたらしました .

バイオテクノロジー

バイオテクノロジーにおけるDNAの役割は非常に重要です。 遺伝子工学技術により、科学者はDNA配列を操作することができ、農業、製薬、さらにはバイオ燃料のために遺伝子組み換え生物(GMO)を生産することが可能になります。 これには、害虫や病気に対する抵抗性を持つ作物を作り、バクテリアでインスリンなどのヒトタンパク質を生産することが含まれます .

医療診断

DNA分析は、遺伝性疾患の診断に不可欠です。 ポリメラーゼ連鎖反応(PCR)などの技術は、DNAサンプルを増幅し、特定の遺伝子変異を検出することを可能にします。 これは、嚢胞性線維症、鎌状赤血球症、さまざまな癌などの病状の早期診断と治療に不可欠です .

進化生物学

DNA配列は、種の進化史をたどり、種間の遺伝的関係を理解するために使用されます。 異なる種のDNAを比較することにより、科学者は系統樹を構築することができます。系統樹は、進化の関係を示し、種が時間の経過とともにどのように進化してきたかを理解するのに役立ちます .

環境モニタリング

DNA分析は、生物多様性を評価し、侵入種を検出し、集団遺伝学を監視するために環境モニタリングで使用されます。 環境DNA(eDNA)は、水、土壌、または空気サンプルから収集して、直接観察または標本採取なしに生態系に存在する種を特定することができます .

作用機序

Target of Action

Deoxyribonucleic acid (DNA) is a molecule that contains the biological instructions that make each species unique . DNA’s primary targets are the cells of an organism. It controls all the chemical changes that take place in cells .

Mode of Action

The synthesis of DNA is controlled by an enzyme called DNA polymerase . A nucleoside triphosphate containing adenine (A), guanine (G), cytosine ©, or thymine (T) uses the −OH group at the 3’ position of deoxyribose to attack the α-phosphorous of the triphosphate group at the 5’ position of the next nucleoside in an SN2 mechanism . This results in a phosphodiester linkage between the 3’ position of the first and 5’ position of the second nucleotide, and a pyrophosphate (diphosphate) is eliminated .

Biochemical Pathways

The unusual complexity of the only pathway leading to DNA precursors, enzymatic reduction of ribonucleotides, is essential for understanding the DNA synthesis phase of a cell . The process involves flexible nucleotide-protein interactions, dithiols as reductant, transition metals (Mn, Fe, Co) for catalysis, and radical intermediates .

Pharmacokinetics

Observing the pre- and post-signs of drug-DNA interaction provides good evidence for the interaction mechanism to be elucidated .

Result of Action

The action of DNA results in the transmission of genetic information from one cell to another, or from one generation to the next . The action of DNase occurs in three phases. The initial phase introduces multiple nicks in the phosphodiester backbone. The second phase produces acid-soluble nucleotides. The third phase, which is the terminal phase, consists of the reduction of oligonucleotides, causing a hyperchromic shift in the UV data .

Action Environment

The action of DNA can be influenced by environmental factors. For instance, DNA has been found to adsorb to soil iron (oxyhydr-)oxides, which could potentially influence its action . Additionally, the pH of the environment can influence the activity of DNA, as certain DNA-related enzymes, such as DNase, have optimal activity at specific pH levels .

将来の方向性

DNA has emerged as a promising molecular tool to engineer cellular membranes for biomedical applications due to its molecular recognition and programmable properties . The DNA-enabled intelligent systems which were able to sense stimuli such as DNA strands, light, and metal ions were highlighted . Future research directions include further understanding of the mechanisms of DNA damage and repair, which could facilitate diagnosis and the development of targeted therapies .

特性

IUPAC Name |

[5-amino-2-[[[5-amino-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] (5-amino-3-hydroxyoxolan-2-yl)methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31N3O13P2/c16-13-1-7(20)11(28-13)5-25-32(21,22)31-9-3-15(18)29-12(9)6-26-33(23,24)30-8-2-14(17)27-10(8)4-19/h7-15,19-20H,1-6,16-18H2,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBASQCACWFTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N)COP(=O)(O)OC2CC(OC2COP(=O)(O)OC3CC(OC3CO)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31N3O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864161 | |

| Record name | 5-Amino-2-({[{[5-amino-2-(hydroxymethyl)oxolan-3-yl]oxy}(hydroxy)phosphoryl]oxy}methyl)oxolan-3-yl (5-amino-3-hydroxyoxolan-2-yl)methyl hydrogen phosphate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Deoxyribonucleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1418968.png)

![3-[(Oxan-4-yl)amino]propanenitrile](/img/structure/B1418981.png)